1,10-Decadiyl Bismethanethiosulfonate
Overview
Description
1,10-Decadiyl Bismethanethiosulfonate is a chemical compound with the molecular formula C₁₂H₂₆O₄S₄ and a molecular weight of 362.59. It is primarily used as a sulfhydryl cross-linking reagent . This compound is known for its ability to form stable cross-links between sulfhydryl groups, making it valuable in various biochemical and industrial applications.
Mechanism of Action
Target of Action
1,10-Decadiyl Bismethanethiosulfonate is primarily a sulfhydryl cross-linking reagent . This means that it targets sulfhydryl groups, which are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). These groups are often found in important biological molecules such as proteins.
Mode of Action
As a sulfhydryl cross-linking reagent, this compound interacts with its targets by forming covalent bonds with the sulfhydryl groups. This results in the cross-linking of these groups, which can lead to changes in the structure and function of the proteins that contain these groups .
Biochemical Analysis
Biochemical Properties
1,10-Decadiyl Bismethanethiosulfonate is known to interact with various biomolecules due to its role as a sulfhydryl cross-linking reagent . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
As a sulfhydryl cross-linking reagent, it may interact with biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Decadiyl Bismethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of protein-protein interactions and the stabilization of protein structures.
Medicine: Investigated for its potential anti-cancer properties and as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,6-Hexanediyl Bismethanethiosulfonate: A shorter-chain analog with similar cross-linking properties.
1,8-Octanediyl Bismethanethiosulfonate: An intermediate-chain analog with comparable reactivity.
1,12-Dodecanediyl Bismethanethiosulfonate: A longer-chain analog with enhanced flexibility and cross-linking potential.
Uniqueness: 1,10-Decadiyl Bismethanethiosulfonate is unique due to its optimal chain length, which provides a balance between flexibility and stability in cross-linking applications. Its ability to form stable thioether linkages makes it particularly valuable in biochemical and industrial processes .
Properties
IUPAC Name |
1,10-bis(methylsulfonylsulfanyl)decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANCBNNGOYOQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337545 | |
Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-02-0 | |
Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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